ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a multifunctional heterocyclic compound featuring:
- A 4-methylthiophene-3-carboxylate core.
- An adamantane-1-amido group at position 2, conferring rigidity and lipophilicity.
- A 2-fluorophenyl carbamoyl substituent at position 5, contributing electronic and steric effects.
- An ethyl ester moiety for enhanced solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN2O4S/c1-3-33-24(31)20-14(2)21(22(30)28-19-7-5-4-6-18(19)27)34-23(20)29-25(32)26-11-15-8-16(12-26)10-17(9-15)13-26/h4-7,15-17H,3,8-13H2,1-2H3,(H,28,30)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKRJUYGWZIVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387139 | |
| Record name | Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)amino]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6044-11-7 | |
| Record name | Ethyl 5-[(2-fluorophenyl)carbamoyl]-4-methyl-2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)amino]thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reaction of adamantane with acyl chlorides to form adamantane amides . The thiophene ring is then introduced through a series of reactions involving halogenation and subsequent substitution reactions . The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used as bases in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(adamantane-1-amido)-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate has shown promise in several areas of medicinal chemistry:
- Drug Development : The unique structural features make it a candidate for targeting specific enzymes or receptors, particularly in treating diseases such as cancer and viral infections. For instance, compounds with similar structures have been investigated for their efficacy as non-nucleoside inhibitors against respiratory syncytial virus (RSV) .
- Antiparasitic Activity : Research has indicated that derivatives of adamantane compounds exhibit trypanocidal properties, suggesting potential applications in treating parasitic infections .
Materials Science
The compound's structural properties lend it potential applications in materials science:
- Organic Semiconductors : Its unique electronic properties may allow for use in developing advanced materials such as organic semiconductors, which are crucial for electronic devices .
Case Studies and Research Findings
Several studies have highlighted the effectiveness and versatility of compounds related to this compound:
- Inhibition Studies : Research on similar compounds has demonstrated their ability to inhibit key biological pathways, providing insights into their potential therapeutic uses .
- Synthesis Innovations : Novel synthetic routes have been explored to enhance yield and reduce reaction times in creating derivatives of adamantane compounds, showcasing their adaptability in pharmaceutical applications .
Mechanism of Action
The mechanism of action of ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to penetrate lipid membranes, facilitating its delivery to target sites . The fluorophenyl group may interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Substituent Variations in Aromatic Systems
The 2-fluorophenyl carbamoyl group distinguishes this compound from analogs with chlorophenyl or trifluoromethylphenyl substituents. For example:
- The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to chlorine, reducing susceptibility to oxidative dehalogenation.
Heterocyclic Core Differences
The 4-methylthiophene core contrasts with triazine or pyrimidine cores in structurally related molecules:
- Thiophene rings exhibit aromatic thiophene-sulfur interactions and conformational flexibility, whereas triazine cores (e.g., in ) are more rigid and electron-deficient, affecting π-π stacking and solubility .
- Puckering in the thiophene ring, analyzed via Cremer-Pople parameters (), influences steric interactions and binding affinity. For instance, methyl substitution at position 4 may induce slight non-planarity, modulating target engagement .
Functional Group Modifications
- Adamantane-1-amido vs. Acetylsulfanyl Propanamido : The adamantane group in the target compound increases lipophilicity (logP) and enhances blood-brain barrier penetration compared to acetylsulfanyl derivatives (e.g., Intermediate 3 in ) .
- Ethyl Carboxylate vs. Methyl Ester : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging in vivo half-life.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Q & A
Basic: What synthetic strategies are recommended for preparing ETHYL 2-(ADAMANTANE-1-AMIDO)-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Thiophene Core Formation : Use the Gewald reaction to synthesize the 4-methylthiophene-3-carboxylate backbone via cyclization of ethyl cyanoacetate, elemental sulfur, and ketones (e.g., methyl ketones) under basic conditions .
Adamantane Amidation : React the thiophene intermediate with 1-adamantylamine using coupling agents like EDCI/HOBt in anhydrous DMF to introduce the adamantane-1-amido group.
Carbamoylation : Introduce the 2-fluorophenyl carbamoyl group via reaction with 2-fluorophenyl isocyanate in dichloromethane, catalyzed by triethylamine.
Purification : Optimize yield and purity using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization .
Key Characterization : Confirm structural integrity via H/C NMR (e.g., adamantane proton signals at δ 1.6–2.1 ppm) and LC-MS for molecular ion verification .
Basic: How should researchers characterize this compound to confirm its structural identity and purity?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Identify adamantane protons (sharp singlets), thiophene ring protons (δ 6.8–7.5 ppm), and carbamate NH signals (δ 9.0–10.0 ppm) .
- IR : Confirm carbamate (C=O stretch at ~1680–1720 cm) and amide (N-H bend at ~1550 cm) groups.
- Chromatography :
Basic: What in vitro and in vivo models are suitable for evaluating its biological activity?
Methodological Answer:
- Antioxidant Activity :
- DPPH/ABTS Assays : Measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS) with IC calculations .
- Anti-Inflammatory Activity :
- Carrageenan-Induced Paw Edema (Rat Model) : Administer compound (10–50 mg/kg) and measure paw volume reduction over 6 hours .
- Cytotoxicity Screening :
- MTT Assay : Test against cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation :
- Replace the 2-fluorophenyl group with other aryl carbamates (e.g., 4-chloro, 3-trifluoromethyl) to assess electronic effects on receptor binding .
- Modify the adamantane moiety to bicyclic or alkylamine groups to study steric influences.
- Activity Cliffs :
- Compare IC values of analogs in antioxidant/anti-inflammatory assays to identify critical substituents. For example, 2-fluorophenyl may enhance membrane permeability vs. bulkier groups .
- Computational Modeling :
- Perform molecular docking (AutoDock Vina) to predict interactions with COX-2 or NF-κB targets .
Advanced: How should researchers address contradictions in biological data across different experimental batches?
Methodological Answer:
- Batch Consistency Checks :
- Re-analyze purity via HPLC and ensure synthetic intermediates (e.g., Gewald reaction products) are identical across batches .
- Biological Replicates :
- Repeat assays with ≥3 independent replicates and include positive controls (e.g., ascorbic acid for antioxidant assays) .
- Meta-Analysis :
- Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers and validate dose-response trends .
Advanced: What methodologies are recommended for studying its interaction with biological targets?
Methodological Answer:
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., COX-2) on a sensor chip to measure binding kinetics (/) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
- Cellular Imaging :
- Confocal Microscopy : Label compound with fluorescein to track subcellular localization in macrophages .
Advanced: How can solubility challenges be mitigated during formulation for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Synthesize phosphate or acetylated derivatives to improve bioavailability .
- Nanoparticle Encapsulation : Formulate with PLGA nanoparticles (solvent evaporation method) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
